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Compound of Interest

Compound Name: Turletricin

Cat. No.: B15137702

Introduction

Turletricin (also known as AM-2-19 or SF001) is a novel synthetic polyene antifungal agent
engineered from Amphotericin B.[1][2] Its primary mechanism of action is the selective
extraction of ergosterol from fungal cell membranes, leading to the formation of pores,
membrane disruption, and ultimately, cell death.[2][3][4] Unlike its predecessor, Turletricin
exhibits a higher affinity for fungal ergosterol over mammalian cholesterol, a design intended to
reduce the significant nephrotoxicity associated with Amphotericin B therapy.[2][3] As
Turletricin progresses through clinical development, the need for standardized and
reproducible laboratory assays to determine its efficacy against a range of fungal pathogens is
critical for researchers, scientists, and drug development professionals.[2]

Assay Principle
This document outlines two key in vitro assays to quantify the efficacy of Turletricin:

» Broth Microdilution Assay: This is the gold-standard method for determining the Minimum
Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest
concentration of the drug that visibly inhibits the growth of a microorganism after a specified
incubation period.[5] This assay involves challenging a standardized fungal inoculum with
serial dilutions of Turletricin in a 96-well microtiter plate format. This method is widely used
for antimicrobial susceptibility testing and provides a quantitative measure of the antifungal

potency of the compound.[6][7]
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 Membrane Permeability Assay: To confirm Turletricin's mechanism of action, a
fluorescence-based membrane permeability assay can be employed. This assay utilizes a
fluorescent dye, such as SYTOX Green, which cannot penetrate the intact cell membranes
of viable fungal cells. Upon membrane disruption by Turletricin, the dye enters the cell,
binds to nucleic acids, and emits a strong fluorescent signal.[8] The increase in fluorescence
intensity is directly proportional to the extent of membrane damage, providing a dynamic
measure of the drug's membrane-disrupting activity.

Application

These protocols are designed for:

Preclinical Research: Evaluating the spectrum of activity of Turletricin against various fungal
species, including clinically relevant yeasts and molds.

e Drug Development: Comparing the potency of Turletricin with other antifungal agents and
assessing new formulations.

« Quality Control: Ensuring the consistent biological activity of different batches of Turletricin.
» Resistance Monitoring: Screening for the emergence of resistant fungal strains.
Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum

Inhibitory Concentration (MIC) Determination

1.1. Scope

This protocol details the procedure for determining the MIC of Turletricin against planktonic
fungal cells (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) following
the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) M27/M38
guidelines.[6]

1.2. Materials and Reagents

e Turletricin (lyophilized powder)
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e Fungal isolate(s) of interest

¢ Dimethyl sulfoxide (DMSO)

o RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

o Sabouraud Dextrose Agar/Broth (SDA/SDB) or Potato Dextrose Agar/Broth (PDA/PDB)
o Sterile 96-well flat-bottom microtiter plates

e Spectrophotometer or microplate reader (for inoculum standardization)

e Humidified incubator

» Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

e Resazurin sodium salt (optional, for colorimetric endpoint)

1.3. Experimental Workflow Diagram
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Phase 1: Preparation

Prepare Stock Solution Culture Fungal Isolate
of Turletricin in DMSO on Agar Plate (24-48h)

' '

Prepare Fungal Inoculum
in RPMI (Standardize to OD)

Phase 2: Avssay Setup

Perform 2-fold Serial Dilutions
of Turletricin in Microplate

'

Add Standardized Fungal
Inoculum to all Wells

'

Include Sterility and
Growth Controls

Phase 3: Incubation & Readout

Incubate Plate
(35°C, 24-48h)

'

Visually Inspect Wells
for Fungal Growth

'

Determine MIC:
Lowest Concentration
with No Visible Growth

Click to download full resolution via product page

Caption: Workflow for the Broth Microdilution MIC Assay.
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1.4. Procedure
e Preparation of Turletricin Stock Solution:

o Dissolve Turletricin powder in DMSO to create a high-concentration stock solution (e.g.,
1.6 mg/mL).

o Further dilute this stock in RPMI 1640 medium to create a working stock solution that is 2
times the highest desired final concentration.

e Preparation of Fungal Inoculum:

o Subculture the fungal isolate on an appropriate agar plate (e.g., SDA) and incubate at
35°C for 24 hours (for yeasts) or 48-72 hours (for molds).

o Harvest the fungal cells and suspend them in sterile saline.

o Adjust the suspension to a 0.5 McFarland standard or use a spectrophotometer to adjust
to an optical density (OD) that corresponds to approximately 1-5 x 10°6 CFU/mL.

o Dilute this adjusted suspension in RPMI 1640 medium to achieve a final inoculum
concentration of 0.5-2.5 x 103 CFU/mL.

e Assay Plate Setup:

o

Add 100 pL of RPMI 1640 medium to wells 2 through 11 in a 96-well plate.
o Add 200 pL of the 2x working stock of Turletricin to well 1.

o Perform a 2-fold serial dilution by transferring 100 pL from well 1 to well 2, mixing, then
transferring 100 pL from well 2 to well 3, and so on, up to well 10. Discard 100 pL from
well 10. Well 11 will serve as the growth control (no drug). Well 12 will serve as the sterility
control (medium only).

o Add 100 pL of the standardized fungal inoculum to wells 1 through 11. This brings the final
volume in each well to 200 pL and dilutes the drug concentrations to the final desired
range.
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¢ Incubation and MIC Determination:

o Seal the plate (e.g., with an adhesive film) and incubate at 35°C for 24-48 hours.

o After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest
concentration of Turletricin at which there is a significant inhibition of fungal growth (e.g.,
a turbidity score of 0 or 1) compared to the growth control well.

1.5. Data Presentation

Summarize the MIC values in a table for clear comparison.

. ] Turletricin MIC Amphotericin B
Fungal Species Strain ID
(ng/mL) MIC (pg/mL)
Candida albicans SC5314
Candida auris B11221
Cryptococcus
P H99
neoformans

Aspergillus fumigatus Af293

Protocol 2: Fungal Membrane Permeability Assay

2.1. Scope

This protocol describes a method to assess the ability of Turletricin to disrupt fungal cell
membranes using the fluorescent nucleic acid stain SYTOX Green.

2.2. Turletricin Mechanism of Action Diagram
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Caption: Mechanism of Turletricin-induced membrane permeability.
2.3. Materials and Reagents

Turletricin

Fungal isolate(s)

SYTOX Green nucleic acid stain (e.g., from Thermo Fisher Scientific)

HEPES buffer (pH 7.0)
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e Glucose

o Black, clear-bottom 96-well microtiter plates

o Fluorescence microplate reader (Excitation/Emission ~504/523 nm)
2.4. Procedure

e Preparation of Fungal Suspension:

o Culture the fungal cells to the mid-logarithmic growth phase in an appropriate broth
medium (e.g., SDB).

o Harvest the cells by centrifugation, wash them twice with HEPES buffer, and resuspend
them in HEPES buffer containing 5 mM glucose to a final OD600 of 0.5.

o Assay Setup:

[¢]

In a black, clear-bottom 96-well plate, add 50 pL of the fungal cell suspension to each well.

o

Prepare 4x concentrations of Turletricin (e.g., at 1x, 2x, 4x, and 8x the predetermined
MIC) in HEPES buffer.

[¢]

Add 50 pL of the 4x Turletricin solutions to the wells. Include a no-drug control.

Add SYTOX Green to all wells to a final concentration of 1 pM.

[e]

e Fluorescence Measurement:
o Immediately place the plate in a fluorescence microplate reader pre-warmed to 35°C.

o Measure the fluorescence intensity (Excitation/Emission ~504/523 nm) every 5 minutes for
a total duration of 60-120 minutes.

2.5. Data Presentation

Present the kinetic data in a table showing the maximum fluorescence intensity or the rate of
fluorescence increase.
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. . Maximum Fluorescence Time to Max Fluorescence

Turletricin Concentration .
(RFU) (min)

0 pg/mL (Control) N/A
0.5x MIC
1x MIC
2x MIC
4x MIC

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. medchemexpress.com [medchemexpress.com]

e 2. Turletricin - Wikipedia [en.wikipedia.org]

e 3. drughunter.com [drughunter.com]

e 4. What is the mechanism of Amphotericin B? [synapse.patshap.com]
e 5. mdpi.com [mdpi.com]

e 6. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-
Based Activity Prediction Method - PMC [pmc.ncbi.nim.nih.gov]

e 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols,
advantages, and limitations - PMC [pmc.ncbi.nim.nih.gov]

» 8. Serendipitous Hinge Modulation Hypothetically Reprograms Caerin 1.1-LC Antibacterial
Mechanism and Gram-Negative Selectivity | MDPI [mdpi.com]

 To cite this document: BenchChem. [Application Note: Laboratory Assay for Determining
Turletricin Efficacy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15137702#developing-a-laboratory-assay-for-
turletricin-efficacy]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b15137702?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/am-2-19.html
https://en.wikipedia.org/wiki/Turletricin
https://drughunter.com/molecule/sf001-am-2-19
https://synapse.patsnap.com/article/what-is-the-mechanism-of-amphotericin-b
https://www.mdpi.com/1420-3049/28/3/1068
https://pmc.ncbi.nlm.nih.gov/articles/PMC4135812/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4135812/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11097785/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11097785/
https://www.mdpi.com/1999-4923/17/11/1500
https://www.mdpi.com/1999-4923/17/11/1500
https://www.benchchem.com/product/b15137702#developing-a-laboratory-assay-for-turletricin-efficacy
https://www.benchchem.com/product/b15137702#developing-a-laboratory-assay-for-turletricin-efficacy
https://www.benchchem.com/product/b15137702#developing-a-laboratory-assay-for-turletricin-efficacy
https://www.benchchem.com/product/b15137702#developing-a-laboratory-assay-for-turletricin-efficacy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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